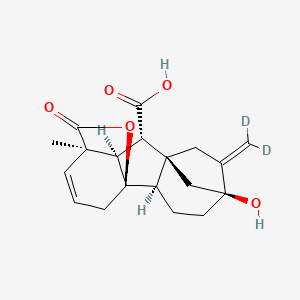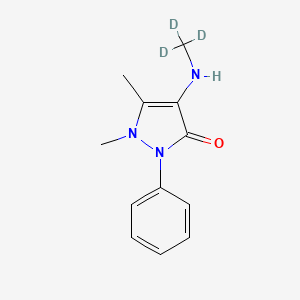
4-Methylamino-d3 Antipyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylamino-d3 Antipyrine: is a stable isotope-labeled compound, often used as a reference standard in pharmaceutical testing. It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is a metabolite of dipyrone (metamizole). The molecular formula of this compound is C12H12D3N3O, and it has a molecular weight of 220.29 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-d3 Antipyrine typically involves the methylation of antipyrine derivativesThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylamino-d3 Antipyrine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
4-Methylamino-d3 Antipyrine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methylamino-d3 Antipyrine is primarily related to its role as a metabolite of dipyrone. It acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1, COX-2, and COX-3, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparación Con Compuestos Similares
4-Methylamino Antipyrine: Similar in structure but lacks the deuterium labeling.
4-Aminoantipyrine: Another metabolite of dipyrone with different functional groups.
Antipyrine: The parent compound from which 4-Methylamino-d3 Antipyrine is derived.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical processes .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
Clave InChI |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



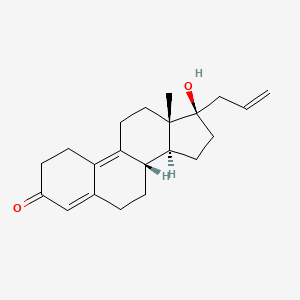
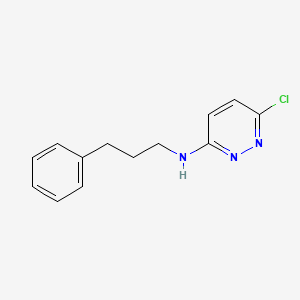
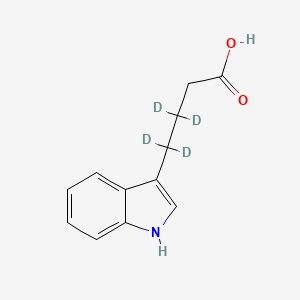
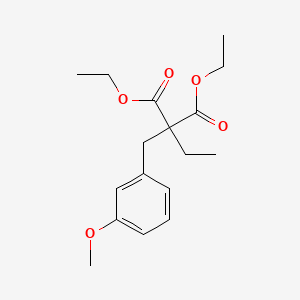
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
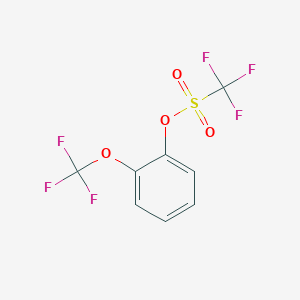
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
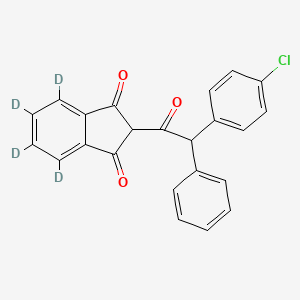



![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
